1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
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Overview
Description
1-{4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is a synthetic compound characterized by its unique bicyclic structure. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology. Its distinct structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a suitable diene and a dienophile under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-{4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-{4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Pharmacology: The compound is used in the study of receptor binding and activity, helping to elucidate the mechanisms of action of various drugs.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and processes.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.
Mechanism of Action
The mechanism of action of 1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and the presence of the fluorine atom enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-{4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.
1-{4-Methoxy-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride: The presence of a methoxy group can influence the compound’s solubility and pharmacokinetic properties.
1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride: The bromine atom can alter the compound’s electronic properties and reactivity in substitution reactions.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct physicochemical properties and biological activity compared to its analogs.
Properties
CAS No. |
2648948-92-7 |
---|---|
Molecular Formula |
C6H11ClFNO |
Molecular Weight |
167.61 g/mol |
IUPAC Name |
(4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H |
InChI Key |
XAFNHSRSSBVMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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